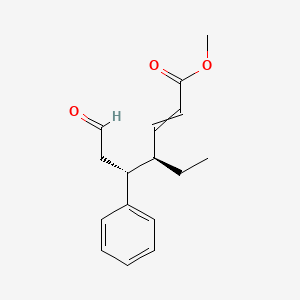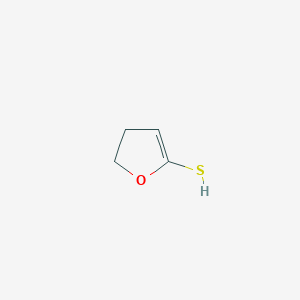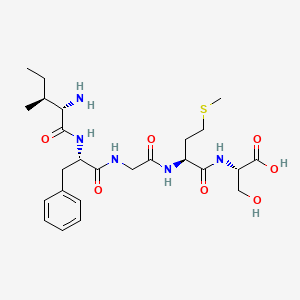![molecular formula C9H7BrN2 B14223421 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-](/img/structure/B14223421.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- is a heterocyclic compound that features a fused pyrrole and pyridine ring system. The presence of a bromine atom at the 5-position and an ethenyl group at the 1-position makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to interact with different molecular targets, making it a valuable compound in scientific research.
Vorbereitungsmethoden
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- typically involves multi-step synthetic routesThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) under an inert atmosphere .
Analyse Chemischer Reaktionen
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethenyl group can undergo oxidation to form epoxides or reduction to form ethyl derivatives.
Coupling Reactions: The compound can participate in Suzuki or Sonogashira coupling reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide (NaOH), and oxidizing agents such as hydrogen peroxide (H2O2). Major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it useful in biochemical studies.
Industry: It is used in the development of new materials with unique electronic properties.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which plays a crucial role in cell proliferation and survival. By binding to the active site of FGFR, the compound prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- include other pyrrolo[2,3-b]pyridine derivatives such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the ethenyl group but shares similar chemical properties.
1H-Pyrrolo[2,3-b]pyridine, 4-bromo-6-chloro-: Contains additional halogen atoms, which may alter its reactivity and biological activity.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-ethenyl- lies in its specific substitution pattern, which provides distinct chemical and biological properties compared to its analogs.
Eigenschaften
Molekularformel |
C9H7BrN2 |
|---|---|
Molekulargewicht |
223.07 g/mol |
IUPAC-Name |
5-bromo-1-ethenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H7BrN2/c1-2-12-4-3-7-5-8(10)6-11-9(7)12/h2-6H,1H2 |
InChI-Schlüssel |
YEHPXLFFUNXQAT-UHFFFAOYSA-N |
Kanonische SMILES |
C=CN1C=CC2=CC(=CN=C21)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Amino-5-{[(propan-2-yl)oxy]methyl}phenol](/img/structure/B14223348.png)

![2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-N-[(pyridin-2-yl)methyl]-2H-indole-5-carboxamide](/img/structure/B14223365.png)
![1,4-Dihydropyrazino[2,3-g]quinoxaline](/img/structure/B14223369.png)

![2,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrole](/img/structure/B14223379.png)
![3-{4-[(4-Hydroxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14223380.png)
![[2-(Dec-3-ene-1,5-diyn-1-yl)phenyl]methanol](/img/structure/B14223398.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)hexan-1-ol](/img/structure/B14223409.png)

![2-{[(2,2,6,6-Tetramethylcyclohexyl)oxy]methyl}oxirane](/img/structure/B14223418.png)
